

Ibrexafungerp safety profile versus other systemic antifungals

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Compound Focus: Ibrexafungerp

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Quantitative Safety and Efficacy Profile Comparison

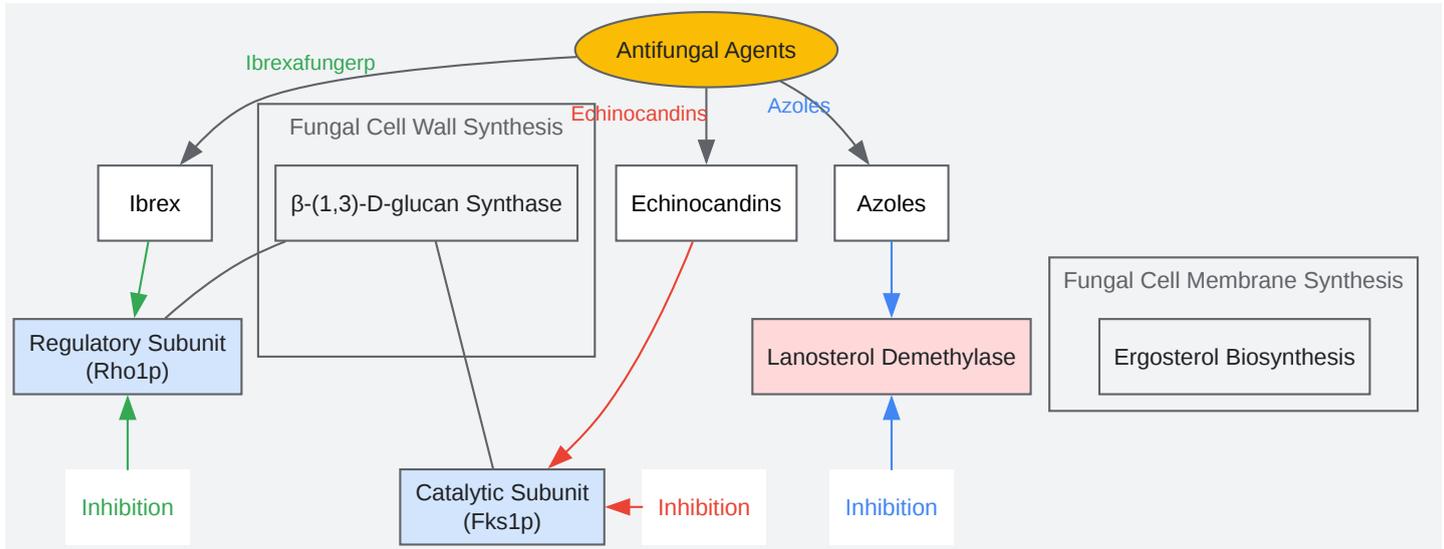
The table below summarizes the key characteristics of **ibrexafungerp** against other common systemic antifungals, based on data from the search results.

Drug Name	Drug Class	Common Indications	Commonly Reported Side Effects	Notable Warnings & Interactions	MIC90 for *C. albicans*	Estimated Cost (AWP)
Ibrexafungerp [1] [2]	Triterpenoid (glucan synthase inhibitor)	Vulvovaginal candidiasis (VVC), Recurrent VVC (RVVC) [2].	Headache, dizziness, gastrointestinal-related effects (e.g., diarrhea, nausea, abdominal pain) [2].	Primarily metabolized by CYP3A4; use with strong CYP3A4 inducers/inhibitors is not recommended. Verify non-pregnant status prior to administration [2].	0.125 mg/L [2]	\$149.63 [2]

Drug Name	Drug Class	Common Indications	Commonly Reported Side Effects	Notable Warnings & Interactions	MIC90 for *C. albicans*	Estimated Cost (AWP)
Fluconazole [1] [2]	Azole	Vaginal yeast infections, oropharyngeal candidiasis, cryptococcal meningitis [1].	Gastrointestinal side effects, hepatotoxicity, QTc prolongation [2].	Category D for pregnancy (positive evidence of risk) for most indications [1]. Multiple drug interactions.	0.5 mg/L [2]	\$13.93 [2]
Caspofungin [2]	Echinocandin (glucan synthase inhibitor)	Invasive candidiasis, aspergillosis (refractory).	Hypotension, peripheral edema, headache, skin rash, anemia, phlebitis [2].	-	0.125 mg/L [2]	\$112.80 [2]
Micafungin [2]	Echinocandin (glucan synthase inhibitor)	Candidemia, esophageal candidiasis, prophylaxis.	Phlebitis, gastrointestinal side effects, hepatotoxicity [2].	-	0.016 mg/L [2]	\$179.52 [2]

Mechanism of Action and Signaling Pathway

Ibrexafungerp has a distinct mechanism of action that differentiates it from other major antifungal classes. The following diagram illustrates the key molecular targets.



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Pathway Explanation: As a triterpenoid, **ibrexafungerp** inhibits glucan synthase by binding to its **Rho1p regulatory subunit** [2]. This is a different target site from the **echinocandins** (e.g., caspofungin, micafungin), which inhibit the catalytic **Fks1p subunit** of the same enzyme [2]. Both mechanisms disrupt the synthesis of β -(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell lysis and death. In contrast, **azoles** (e.g., fluconazole) target ergosterol biosynthesis inside the cell membrane by inhibiting lanosterol demethylase [2]. The fungal cell wall target of **ibrexafungerp** is absent in human cells, which contributes to its limited direct toxicity to host cells [2].

Key Clinical Trial Protocols and Efficacy Data

For researchers, the methodology of pivotal trials is critical for evaluating the quality of supporting data. The phase 3 VANISH 303 trial is a key study supporting **ibrexafungerp**'s approval for VVC.

- **Trial Design:** A phase 3, multicenter, randomized, double-blind, placebo-controlled superiority study (NCT03734991) [3].
- **Patient Population:** Female patients (≥ 12 years) with acute VVC, defined by a composite vulvovaginal signs and symptoms (VSS) score of ≥ 4 . Patients with mixed infections or recent antifungal use were excluded [3].
- **Intervention:** Patients were randomized 2:1 to receive **ibrexafungerp (300 mg twice daily for 1 day)** or a matching placebo [3].
- **Primary Endpoint:** The percentage of patients achieving a **clinical cure** at the Test-of-Cure (TOC) visit (Day 11 ± 3), defined as the complete resolution of all vulvovaginal signs and symptoms (VSS = 0) [3].
- **Key Efficacy Results: ibrexafungerp** was statistically superior to placebo.
 - **Clinical Cure:** 50.5% (95/188) for **ibrexafungerp** vs. 28.6% (28/98) for placebo ($P = .001$) [3].
 - **Mycological Eradication:** 49.5% (93/188) for **ibrexafungerp** vs. 19.4% (19/98) for placebo ($P < .001$) [3].

- **Overall Success** (clinical cure + mycological eradication): 36.0% (64/178) for **ibrexafungerp** vs. 12.6% (12/95) for placebo ($P < .001$) [3].
- **Safety Assessment:** Safety was evaluated via physical exams, vital signs, laboratory tests, and continuous adverse event (AE) monitoring. AEs were primarily gastrointestinal and mild in severity [3].

Key Differentiators and Research Context

- **Overcoming Resistance:** **ibrexafungerp**'s unique mechanism of action and its activity in low pH environments make it a promising candidate for treating **azole-resistant and echinocandin-resistant** strains of *Candida*, including *C. glabrata* and the emerging threat *C. auris* [2] [4] [5]. Its broad-spectrum, fungicidal activity is maintained against many isolates that are resistant to other drug classes [3].
- **Expanding Indications:** While currently approved for VVC and RVVC, **ibrexafungerp** is under clinical investigation for more severe **invasive fungal infections (IFIs)**, including invasive candidiasis and invasive aspergillosis. Its potential for both oral and intravenous administration is a significant advantage in hospital settings [2] [5].

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